Naphtho[2,3-b]benzofuran-2-ylboronic acid
Overview
Description
Naphtho[2,3-b]benzofuran-2-ylboronic acid is a boronic acid derivative of naphtho[2,3-b]benzofuran. This compound is characterized by its red-brown crystalline powder form and is known for its solubility in N,N-Dimethylformamide and methanol, while being practically insoluble in water . It has a molecular formula of C16H11BO3 and a molecular weight of 262.07 g/mol . This compound is primarily used in the synthesis of organic compounds, particularly in the creation of liquid crystals and organic electroluminescence elements .
Mechanism of Action
Target of Action
Naphtho[2,3-b]benzofuran-2-ylboronic acid, also known as “CUSTOMS SYNTHESIS”, is a complex organic compound. Similar compounds, such as dibenzo[b,d]furan derivatives, have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B plays a crucial role in cellular signaling pathways, particularly those related to insulin signaling and diabetes mellitus .
Mode of Action
It’s synthesized via a photochemical reaction of 2,3-disubstituted benzofurans . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .
Biochemical Pathways
Similar compounds have shown to inhibit tumor necrosis factor (tnf-α) production . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Result of Action
Similar compounds have shown remarkable anticancer and antimicrobial activity . They also possess antioxidant, anti-inflammatory, and antimalarial activities .
Preparation Methods
Naphtho[2,3-b]benzofuran-2-ylboronic acid can be synthesized using several methods:
Suzuki-Miyaura Cross-Coupling Reactions: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Boronate Esterification: This process involves the reaction of boronic acids with alcohols to form boronate esters.
Direct Boronic Acid Functionalization: This method involves the direct introduction of boronic acid groups into the naphtho[2,3-b]benzofuran structure.
Chemical Reactions Analysis
Naphtho[2,3-b]benzofuran-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing or reducing agents for oxidation and reduction reactions . The major products formed from these reactions are often derivatives of the original compound with modified functional groups.
Scientific Research Applications
Naphtho[2,3-b]benzofuran-2-ylboronic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Naphtho[2,3-b]benzofuran-2-ylboronic acid can be compared with other similar compounds such as:
2-Benzofuranylboronic acid: This compound has a similar boronic acid functional group but differs in its core structure, which is based on benzofuran rather than naphtho[2,3-b]benzofuran.
Benzo[b]thien-3-ylboronic acid: This compound contains a thiophene ring instead of a furan ring, leading to different chemical properties and reactivity.
2-Thienylboronic acid: Similar to benzo[b]thien-3-ylboronic acid, this compound also contains a thiophene ring but differs in the position of the boronic acid group.
The uniqueness of this compound lies in its specific structure, which combines the properties of naphthalene and benzofuran with the reactivity of boronic acid, making it a versatile compound for various applications.
Properties
IUPAC Name |
naphtho[2,3-b][1]benzofuran-2-ylboronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO3/c18-17(19)12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)20-15/h1-9,18-19H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXHNQHUZOHBRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC4=CC=CC=C4C=C32)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232495 | |
Record name | Boronic acid, B-benzo[b]naphtho[2,3-d]furan-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101232495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627917-17-2 | |
Record name | Boronic acid, B-benzo[b]naphtho[2,3-d]furan-2-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1627917-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-benzo[b]naphtho[2,3-d]furan-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101232495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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